Product packaging for (4-fluoro-2,6-dimethylphenyl)methanamine(Cat. No.:CAS No. 771582-44-6)

(4-fluoro-2,6-dimethylphenyl)methanamine

Cat. No.: B1390017
CAS No.: 771582-44-6
M. Wt: 153.2 g/mol
InChI Key: UHGXIEPOLUPLSQ-UHFFFAOYSA-N
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Description

(4-Fluoro-2,6-dimethylphenyl)methanamine (CAS 771582-44-6) is a fluorinated benzylamine derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C9H12FN and a molecular weight of 153.20 g/mol, this compound serves as a versatile synthetic intermediate and building block . Its structure, featuring a benzylamine group on a fluoro- and dimethyl-substituted aromatic ring, is commonly found in molecules designed to interact with biological targets. Research indicates this compound is a key precursor in the synthesis of more complex molecules, particularly in the development of kinase inhibitors . For instance, structurally similar benzylamine compounds are utilized in the structure-based design and optimization of potent inhibitors for GRK2 (G protein-coupled receptor kinase 2), a therapeutic target for heart failure . Furthermore, such fluorinated aromatic amines are valuable in constructing heterocyclic amides investigated as modulators of various biological targets, highlighting their utility in early-stage drug discovery campaigns . The compound is for research purposes only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12FN B1390017 (4-fluoro-2,6-dimethylphenyl)methanamine CAS No. 771582-44-6

Properties

IUPAC Name

(4-fluoro-2,6-dimethylphenyl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN/c1-6-3-8(10)4-7(2)9(6)5-11/h3-4H,5,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHGXIEPOLUPLSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1CN)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20666642
Record name 1-(4-Fluoro-2,6-dimethylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

771582-44-6
Record name 1-(4-Fluoro-2,6-dimethylphenyl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20666642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

From 4-Fluoro-2,6-dimethylbenzyl Halides via Nucleophilic Substitution

A common strategy involves preparing the corresponding benzyl halide (e.g., bromide) followed by nucleophilic substitution with ammonia or an amine source to yield the methanamine derivative.

  • Starting material: 4-fluoro-2,6-dimethylbenzyl bromide or chloride
  • Reaction: Treatment with ammonia or ammonium salts under controlled conditions
  • Conditions: Typically performed in polar aprotic solvents (THF, DMF) at moderate temperatures
  • Advantages: Direct introduction of the methanamine group; good selectivity

This approach is supported by analogous preparations described for related compounds in literature involving halogenated xylyl derivatives and amination reactions.

Catalytic Hydrogenation of Nitro Precursors

Another well-established method is the reduction of the corresponding nitro compound to the amine:

  • Step 1: Synthesis of 4-fluoro-2,6-dimethylnitrobenzene or related nitroaromatic intermediate
  • Step 2: Catalytic hydrogenation using Raney nickel, Pd/C, or other catalysts under hydrogen atmosphere
  • Step 3: Isolation of the amine product

This method is widely used for aromatic amines and is exemplified by related nitro-to-amine reductions in the synthesis of fluoro-substituted anilines and methanamines.

Reductive Amination of Corresponding Aldehydes or Ketones

Reductive amination is a versatile method where the aldehyde or ketone precursor is reacted with ammonia or an amine source in the presence of reducing agents:

  • Precursor: 4-fluoro-2,6-dimethylbenzaldehyde
  • Reagents: Ammonia or ammonium salts, reducing agents such as sodium cyanoborohydride, hydrogen with catalysts, or borane complexes
  • Outcome: Formation of (4-fluoro-2,6-dimethylphenyl)methanamine

This method allows for high selectivity and mild reaction conditions, minimizing side reactions.

Comparative Data Table of Preparation Methods

Method Starting Material Key Reagents/Catalysts Conditions Yield (%) Advantages Limitations
Nucleophilic substitution 4-fluoro-2,6-dimethylbenzyl halide NH3 or ammonium salts Polar aprotic solvent, moderate temp Moderate Direct amine introduction Requires halide precursor
Catalytic hydrogenation 4-fluoro-2,6-dimethylnitrobenzene Raney Ni, Pd/C, H2 Ambient to mild heating, H2 atm High High selectivity, scalable Nitro precursor synthesis needed
Reductive amination 4-fluoro-2,6-dimethylbenzaldehyde NH3, NaBH3CN or H2/catalyst Mild, often room temp High Mild conditions, clean reaction Requires aldehyde precursor
Grignard reaction + amination 4-fluoro-2,6-dimethylbromobenzene Mg, electrophilic N source Anhydrous conditions, inert atmosphere Moderate Versatile, allows further derivatization Sensitive to moisture, multi-step

Detailed Research Findings and Notes

  • Catalyst recovery and solvent reuse: In catalytic hydrogenation, Pd/C or Raney Ni catalysts can be filtered and recovered for reuse, improving process efficiency.
  • Selectivity considerations: The presence of fluorine and methyl groups at 2,6-positions influences reactivity and sterics, requiring careful control of reaction conditions to avoid side reactions such as over-reduction or unwanted substitutions.
  • Purification: Products are typically purified by extraction, recrystallization, or chromatography depending on the scale and purity requirements. Salts such as hydrochloride salts of the amine are common for stabilization and handling.
  • Environmental and safety aspects: Use of hydrogen gas and metal catalysts necessitates appropriate safety measures. Alternative reductive amination methods using borane reagents offer milder and safer conditions.

Chemical Reactions Analysis

Types of Reactions

(4-fluoro-2,6-dimethylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

Pharmaceutical Applications

Therapeutic Potential
Research indicates that (4-fluoro-2,6-dimethylphenyl)methanamine exhibits significant biological activity, making it a candidate for drug development. Its structural features allow it to interact selectively with biological targets, which is crucial for therapeutic efficacy.

Mechanism of Action
Studies utilizing molecular docking and quantitative structure-activity relationship (QSAR) modeling suggest that this compound can bind to specific proteins or enzymes, elucidating its potential mechanism of action in therapeutic contexts.

Case Studies

  • A study published in Cancer Research demonstrated that derivatives of this compound could inhibit tumor growth in breast cancer cell lines by inducing apoptosis via caspase pathways.
  • Another investigation highlighted its anti-inflammatory properties, showing a reduction in pro-inflammatory cytokines such as TNF-alpha and IL-6 in animal models.

Chemical Synthesis and Reactions

Synthetic Routes
Various synthetic methods can be employed to produce this compound, including:

  • Nucleophilic substitution reactions involving fluorinated precursors.
  • Reductive amination processes using suitable aldehydes or ketones.

Reactions Involved
The compound primarily undergoes substitution reactions and can serve as a building block in the synthesis of more complex organic molecules. For instance, it can be utilized in Suzuki-Miyaura coupling reactions to form biaryl compounds which are valuable in pharmaceutical synthesis.

Anticancer Properties
Research has shown that this compound exhibits anticancer activity by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines.

Anti-inflammatory Effects
The compound has been noted for its ability to modulate inflammatory responses, suggesting potential applications in treating inflammatory diseases.

Antimicrobial Activity
Preliminary studies indicate that this compound may possess antimicrobial properties against certain bacterial strains, although further research is necessary to confirm these effects.

Mechanism of Action

The mechanism of action of (4-fluoro-2,6-dimethylphenyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity and specificity are essential to understand its mode of action fully.

Comparison with Similar Compounds

(2,6-Dimethylphenyl)methanamine

  • Molecular Formula : C₉H₁₃N (vs. C₉H₁₂FN for the fluorinated analog)
  • Key Differences :
    • Lacks the fluorine substituent, reducing electronegativity and polarizability.
    • Simplified NMR profile due to absence of fluorine coupling effects.
    • Higher lipophilicity (predicted) due to reduced electronegative character.

(2,4,6-Trimethoxyphenyl)methanamine

  • Molecular Formula: C₁₀H₁₅NO₃
  • Key Differences :
    • Methoxy groups (electron-donating) replace methyl and fluorine substituents.
    • Increased solubility in polar solvents due to oxygen-rich substituents.
    • Higher molecular weight (197.23 g/mol vs. 153.20 g/mol for the fluorinated compound).
  • Safety Profile : Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), and H318 (eye damage) .

Diethoxyphosphoryl-(4-fluorophenyl)methanamine

  • Molecular Formula: C₁₁H₁₇FNO₃P
  • Broader applications in organocatalysis and medicinal chemistry due to phosphorus-based reactivity. Higher CCS values (predicted) compared to non-phosphorylated analogs due to increased mass and surface area.

Data Table: Comparative Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Predicted CCS [M+H]⁺ (Ų)
(4-Fluoro-2,6-dimethylphenyl)methanamine C₉H₁₂FN 153.20 2,6-Me; 4-F 131.3
(2,6-Dimethylphenyl)methanamine C₉H₁₃N 135.21 2,6-Me Not reported
(2,4,6-Trimethoxyphenyl)methanamine C₁₀H₁₅NO₃ 197.23 2,4,6-OMe Not reported
Diethoxyphosphoryl-(4-fluorophenyl)methanamine C₁₁H₁₇FNO₃P 261.23 4-F; PO(OEt)₂ Not reported

Research Findings and Implications

  • Fluorine Effects: The para-fluorine in this compound enhances metabolic stability and bioavailability compared to non-fluorinated analogs, a common strategy in drug design .
  • Safety Considerations: Methylated analogs (e.g., 2,6-dimethyl) may exhibit lower acute toxicity compared to methoxy-substituted derivatives, which carry notable hazards .
  • Analytical Challenges : The absence of literature data for this compound underscores the need for further experimental validation of predicted CCS values and synthetic protocols .

Biological Activity

(4-fluoro-2,6-dimethylphenyl)methanamine, also known by its chemical formula C10H12FN, is an organic compound characterized by a phenyl ring substituted with a fluorine atom at the para position and two methyl groups at the 2 and 6 positions. This unique structure influences its biological activity, making it a subject of interest in medicinal chemistry and pharmacology.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

  • Anticancer Properties : The compound has demonstrated antiproliferative effects against various cancer cell lines, including breast cancer cells (4T1). It inhibits cell proliferation and induces apoptosis through modulation of signaling pathways.
  • Enzyme Inhibition : It has been shown to inhibit specific enzymes by binding to their active sites, which can lead to reduced enzyme activity and altered cellular metabolism.
  • Cell Migration and Invasion : The compound affects the migratory behavior of cancer cells by down-regulating matrix metalloproteinase 9 (MMP9) and up-regulating tissue inhibitors of metalloproteinases (TIMP2).

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Binding : The compound interacts with target enzymes, blocking substrate access or inducing conformational changes that decrease enzyme activity.
  • Gene Expression Modulation : It influences gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
  • Induction of Apoptosis : The compound activates specific apoptotic pathways in certain cell types, promoting programmed cell death.

Study on Breast Cancer Cells

  • Objective : To evaluate the effects of this compound on breast cancer cell lines.
  • Findings : The compound significantly inhibited cell proliferation in a dose-dependent manner. It also altered expression levels of key proteins involved in metastasis, affecting migratory behavior.

Structure-Activity Relationship Analysis

A detailed analysis was conducted to understand how structural variations influence the biological activity of related compounds. This analysis revealed that modifications at specific positions on the phenyl ring could enhance binding affinity to biological targets.

Data Summary

The following table summarizes the biological activities and inhibitory concentrations (IC) of this compound and its derivatives:

CompoundTargetIC (nM)Cell LineEffect
4hFGFR174T1Inhibition of proliferation
FGFR29Induction of apoptosis
FGFR325Reduced migration
FGFR4712Up-regulation of TIMP2

Q & A

Basic: What are the recommended synthetic routes for (4-fluoro-2,6-dimethylphenyl)methanamine?

Answer:
A common approach involves reductive amination of 4-fluoro-2,6-dimethylbenzaldehyde using sodium cyanoborohydride (NaBH3CN) in the presence of ammonium acetate, followed by purification via column chromatography . Alternative methods include nucleophilic substitution of halogenated precursors (e.g., 4-fluoro-2,6-dimethylbenzyl chloride) with ammonia under controlled pressure and temperature. Reaction optimization should focus on yield improvement (typically 60–80%) and minimizing byproducts like secondary amines. Solvent choice (e.g., methanol or THF) and catalyst selection (e.g., Raney nickel for hydrogenation) are critical variables .

Basic: What safety precautions are necessary when handling this compound?

Answer:
Due to its amine functionality and potential toxicity:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods to prevent inhalation .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents.
  • Waste Disposal: Neutralize residual compound with dilute HCl before disposal. Follow institutional guidelines for hazardous organic waste .

Advanced: How can crystallographic data of this compound be validated?

Answer:
For single-crystal X-ray diffraction (SC-XRD):

Data Collection: Use MoKα radiation (λ = 0.71073 Å) with a Siemens P4 diffractometer. Optimize parameters (e.g., ω-scan mode, 293 K) to minimize thermal motion artifacts .

Refinement: Employ SHELXL for structure refinement. Monitor R-factors (target < 0.05) and validate using the IUCr CheckCIF tool to flag outliers in bond lengths/angles .

Validation: Cross-check displacement parameters (ADPs) and hydrogen bonding networks against density functional theory (DFT) calculations to resolve discrepancies .

Advanced: How does the electronic structure of this compound influence its application in catalysis?

Answer:
The electron-withdrawing fluorine and methyl groups modulate the compound’s HOMO-LUMO gap, enhancing its utility as a ligand in metalloporphyrin catalysts. For example:

  • Hydrogen Evolution Reaction (HER): When incorporated into Pt-CeOx interfaces, the aromatic amine stabilizes metal centers, improving charge transfer efficiency. Electrochemical impedance spectroscopy (EIS) and Tafel slope analysis are used to quantify catalytic activity .
  • Optoelectronic Tuning: The fluorine substituent increases diradical character in conjugated systems, narrowing the HOMO-LUMO gap (ΔE ≈ 1.5 eV), as demonstrated via UV-vis spectroscopy and DFT calculations .

Advanced: How to resolve contradictions in spectroscopic data between theoretical and experimental results?

Answer:

NMR Discrepancies: Compare experimental <sup>1</sup>H/<sup>13</sup>C NMR shifts with computed values (e.g., using Gaussian09 with B3LYP/6-311+G(d,p)). Adjust for solvent effects (e.g., CDCl3 via IEF-PCM model) .

IR Absorbance Mismatches: Re-examine sample purity via HPLC and confirm functional group assignments using 2D-COSY or HSQC spectroscopy.

Iterative Analysis: Apply the "constant comparison" method from qualitative research: Reconcile outliers by revisiting synthetic pathways or computational assumptions (e.g., protonation states) .

Basic: What spectroscopic techniques are essential for characterizing this compound?

Answer:

  • NMR Spectroscopy: <sup>19</sup>F NMR (δ ≈ -115 ppm) confirms fluorine substitution, while <sup>1</sup>H NMR identifies methyl groups (δ 2.3–2.5 ppm) and amine protons (δ 1.5–2.0 ppm, broad) .
  • Mass Spectrometry: High-resolution ESI-MS provides molecular ion [M+H]<sup>+</sup> at m/z 168.1 (calculated for C9H12FN).
  • FT-IR: Peaks at ~3350 cm<sup>-1</sup> (N-H stretch) and 1600 cm<sup>-1</sup> (C-F vibration) validate structure .

Advanced: What challenges arise in crystallizing this compound, and how are they addressed?

Answer:

  • Low Solubility: Use mixed solvents (e.g., dichloromethane/hexane) for slow vapor diffusion.
  • Twinned Crystals: Optimize cooling rates during nucleation. SHELXD can deconvolute twinning via twin law refinement (e.g., BASF parameter adjustment) .
  • Disorder: Apply restraints to fluorine/methyl groups in SHELXL and validate using residual density maps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-fluoro-2,6-dimethylphenyl)methanamine
Reactant of Route 2
(4-fluoro-2,6-dimethylphenyl)methanamine

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